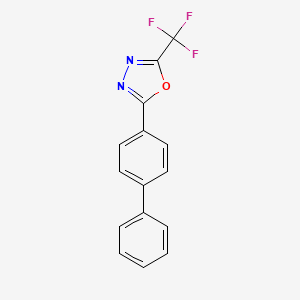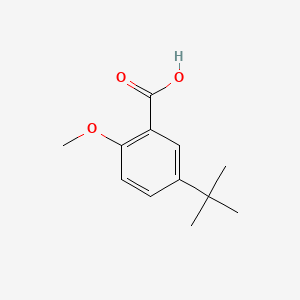![molecular formula C18H16N2O2S B3014998 2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 397284-34-3](/img/structure/B3014998.png)
2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
作用機序
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, thiazole derivatives have been shown to act as potent inhibitors of various enzymes, leading to changes in cellular metabolism .
Biochemical Pathways
For example, indole derivatives have been found to inhibit the replication of various viruses, potentially affecting the viral life cycle . Thiazole derivatives have also been found to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of related compounds, such as thiazoles, in water, alcohol, and ether suggests they may be readily absorbed and distributed in the body .
Result of Action
Related compounds have been shown to have diverse biological activities, suggesting that this compound may also have a broad range of effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(2-methyl-1,3-thiazol-4-yl)aniline in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Its potential anticancer activity is being explored for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzohydrazide
- 2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzohydroxamic acid
- 2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzothiazole
Uniqueness
2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide and thiazole rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-19-16(11-23-12)13-7-9-14(10-8-13)20-18(21)15-5-3-4-6-17(15)22-2/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMNWXBGGLKGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3014917.png)
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)

![3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine](/img/structure/B3014921.png)
![2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3014922.png)


![1-[2-(3-Methylphenyl)azepan-1-yl]prop-2-en-1-one](/img/structure/B3014927.png)



![N-(2-fluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B3014935.png)

